

5-Mercapto-2-nitrobenzoic acid as a reducing agent in biochemical assays

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Compound of Interest

Compound Name: 5-Mercapto-2-nitrobenzoic acid

Cat. No.: B089348

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Application Notes: 5-Mercapto-2-nitrobenzoic acid in Biochemical Assays

Introduction

5-Mercapto-2-nitrobenzoic acid (TNB), and its deprotonated form 5-thio-2-nitrobenzoate (TNB^{2-}), is a pivotal compound in biochemical research, primarily recognized for its role as a brilliant yellow chromophore in the quantification of free sulfhydryl (thiol) groups. While the thiol group within TNB endows it with reducing properties, its principal application is not as a reagent added to induce reduction, but rather as the quantifiable product in one of the most established methods in protein chemistry: the Ellman's Test.[1][2]

This assay utilizes Ellman's Reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with a thiol-containing compound (R-SH) via a thiol-disulfide exchange mechanism.[1] This reaction cleaves the disulfide bond in DTNB, stoichiometrically releasing one molecule of the TNB^{2-} anion for every mole of free thiol.[1] The resulting intensely yellow TNB^{2-} can be easily quantified spectrophotometrically, providing a simple and reliable measure of thiol concentration.[1][3]

Understanding the reactivity of TNB itself is also crucial. As a thiol, it is a potent reducing agent in certain biochemical contexts and is susceptible to oxidation by biologically relevant molecules such as hydrogen peroxide (H_2O_2) and peroxynitrite (ONOO^-).[1][4] This reactivity

underscores the importance of proper sample handling and buffer conditions to ensure the stability of the TNB chromophore during measurement.[\[4\]](#)[\[5\]](#)

These notes provide detailed protocols for the use of DTNB to generate and quantify TNB, enabling researchers to accurately measure thiol concentrations in various biological samples.

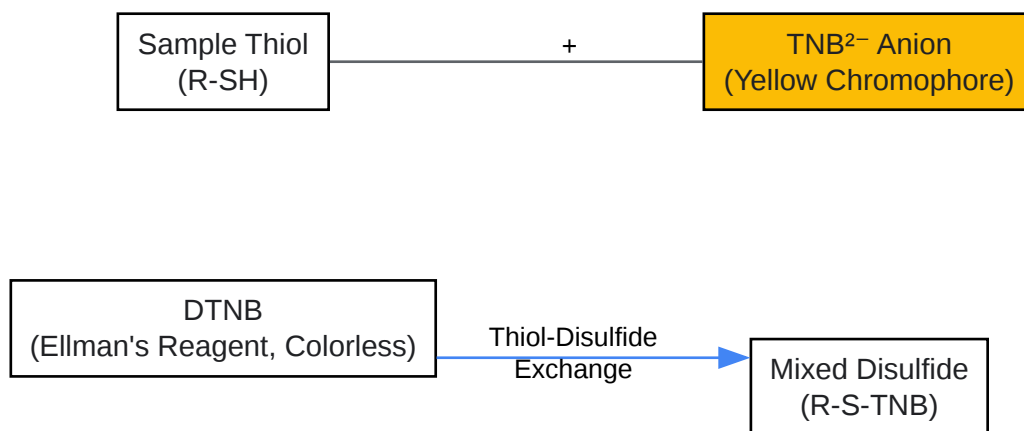
Quantitative Data and Properties

The accurate quantification of sulfhydryl groups using the Ellman's assay is dependent on the specific properties of the TNB chromophore. The key parameters are summarized below.

Property	Value	Notes
Analyte	5-thio-2-nitrobenzoate (TNB ²⁻)	The yellow-colored anion of 5-Mercapto-2-nitrobenzoic acid.
CAS Number	15139-21-6	For 5-Mercapto-2-nitrobenzoic acid. [1]
Molecular Weight	199.19 g/mol	For 5-Mercapto-2-nitrobenzoic acid. [1]
Wavelength Max (λ_{max})	412 nm	The peak absorbance used for quantification. [1] [3]
Molar Extinction Coefficient (ϵ)	14,150 M ⁻¹ cm ⁻¹ at 412 nm, pH 8.0	This value is widely accepted for accurate calculations. [6] [7]
13,600 M ⁻¹ cm ⁻¹ at 412 nm, pH 8.0	An earlier reported value, still cited in some literature. [7] [8]	
Assay pH	Neutral to slightly alkaline (pH 7-8)	The reaction rate and color development are optimal in this range. [7]

Reaction Mechanism and Experimental Workflow

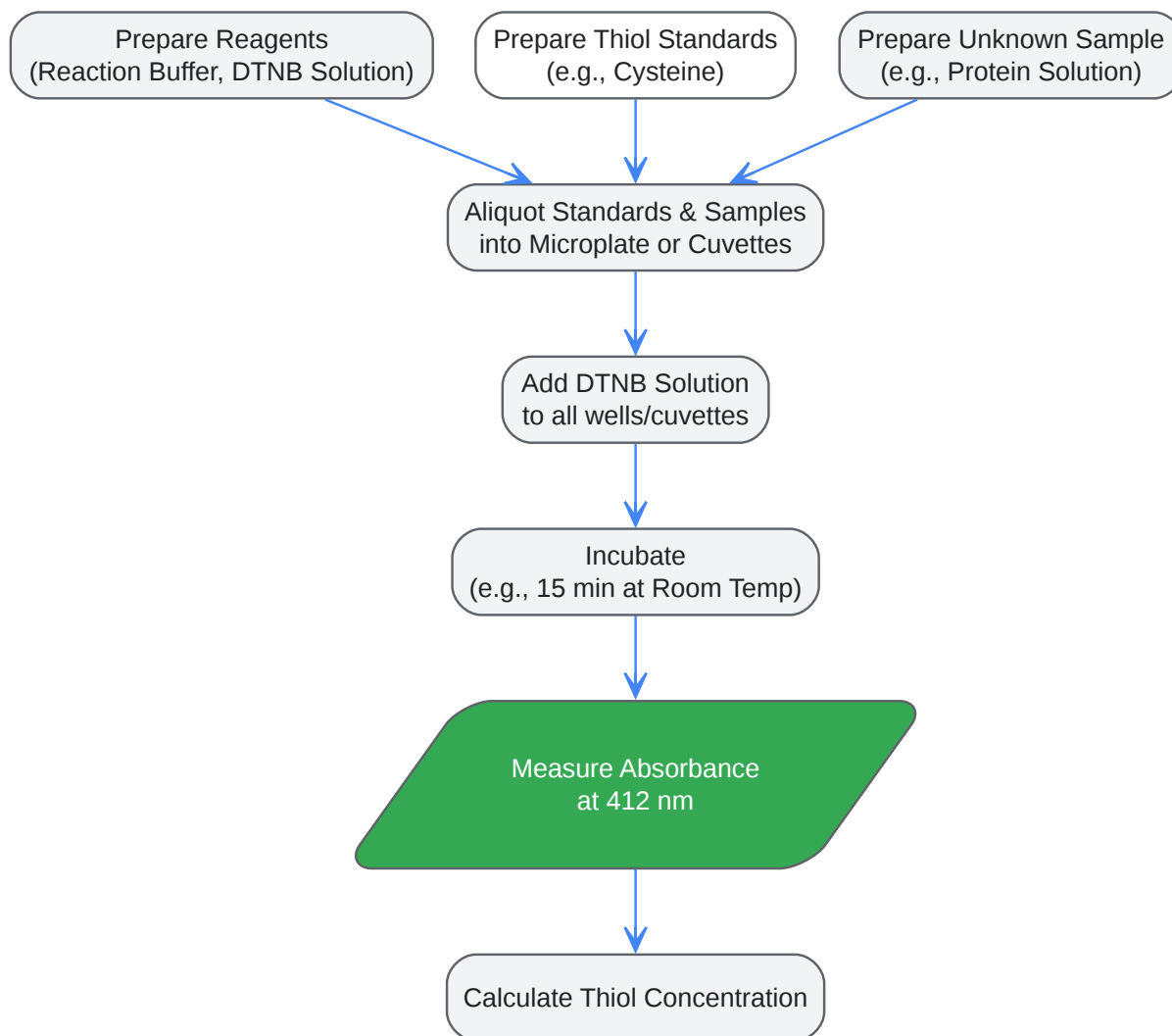
The core of the assay is the thiol-disulfide exchange reaction between a sample thiol and DTNB.



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Caption: Reaction of Ellman's Reagent (DTNB) with a thiol (R-SH).

The general workflow for quantifying thiols follows a straightforward series of steps from sample preparation to final calculation.



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Caption: General experimental workflow for thiol quantification.

Experimental Protocols

Protocol 1: Quantification of Free Sulfhydryls in Purified Proteins or Peptides

This protocol describes the standard Ellman's test for determining the concentration of free thiol groups in a purified protein or peptide sample. Calculations can be performed using a standard curve or the molar extinction coefficient of TNB.

A. Materials and Reagents

- Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
- Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.
- Thiol Standard: L-cysteine hydrochloride (or N-acetyl-L-cysteine).
- Unknown Sample: Purified protein or peptide dissolved in Reaction Buffer.
- UV-Vis Spectrophotometer or Microplate Reader.

B. Standard Curve Preparation (using L-cysteine)

- Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
- Perform serial dilutions of the stock solution to create a set of standards (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).[\[6\]](#)
- For each standard, mix 250 μ L of the cysteine dilution with 50 μ L of the Ellman's Reagent Solution and 2.5 mL of Reaction Buffer in a test tube.[\[7\]](#)
- For a blank, use 250 μ L of Reaction Buffer instead of the cysteine standard.[\[7\]](#)
- Incubate all tubes at room temperature for 15 minutes.[\[6\]](#)
- Measure the absorbance of each standard at 412 nm against the blank.
- Plot absorbance at 412 nm versus thiol concentration (mM) to generate a standard curve.

C. Assay Procedure for Unknown Sample

- Dilute the unknown protein/peptide sample with Reaction Buffer to ensure the final thiol concentration falls within the range of the standard curve (typically < 1.0 mM).[\[7\]](#)
- In a test tube, mix 250 μ L of the diluted unknown sample with 50 μ L of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[\[7\]](#)

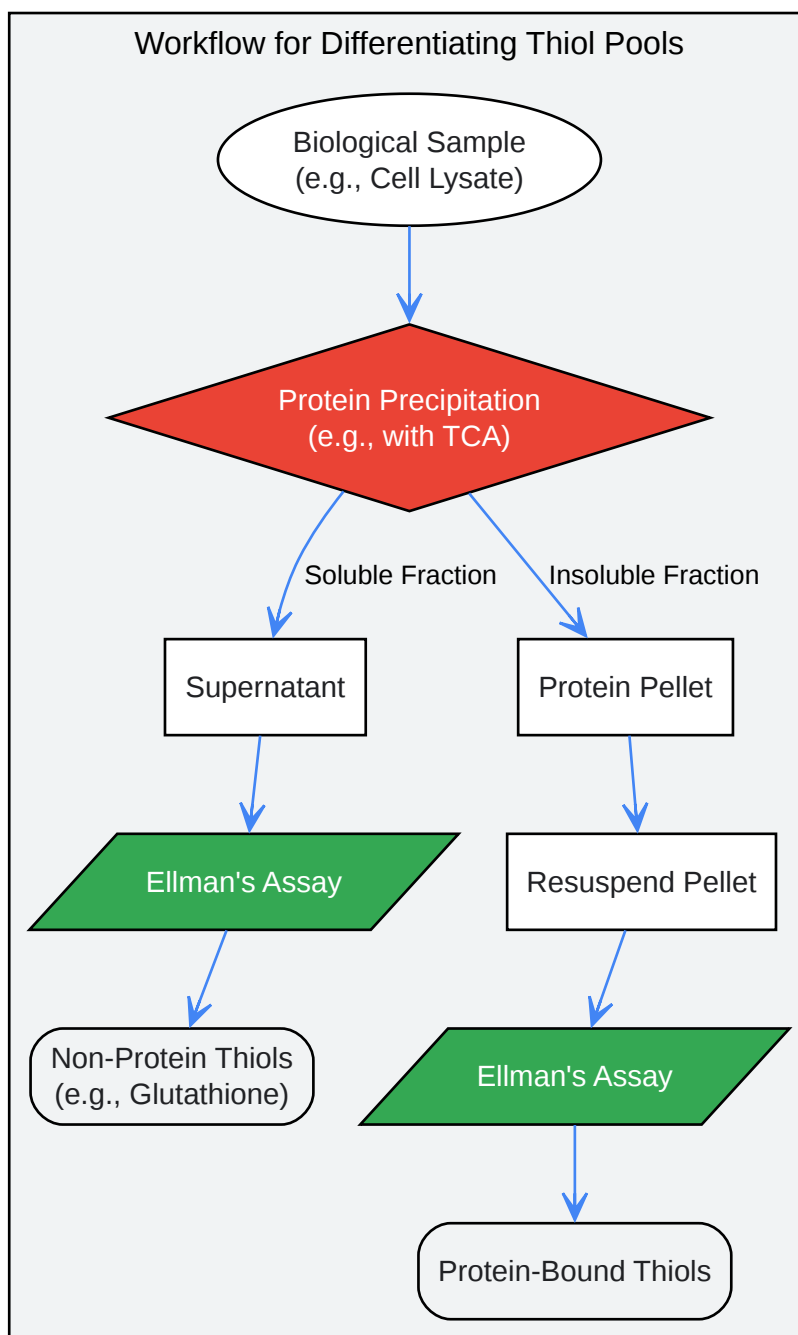
- Prepare a sample blank containing the protein/peptide but no DTNB to correct for any intrinsic absorbance of the sample at 412 nm.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 412 nm.

D. Calculation

- Method 1 (Standard Curve): Determine the thiol concentration of the unknown sample by interpolating its absorbance value from the linear regression of the standard curve.^[6] Remember to account for the dilution factor of the original sample.
- Method 2 (Extinction Coefficient):
 - Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:
Concentration (M) = Absorbance / ($\epsilon \times l$)
 - Where:
 - Absorbance is the reading at 412 nm (corrected for the sample blank).
 - $\epsilon = 14,150 \text{ M}^{-1}\text{cm}^{-1}$
 - l = path length of the cuvette in cm (typically 1 cm).

Protocol 2: Differentiating Thiol Fractions in Biological Lysates

This protocol provides a framework for measuring non-protein (free) thiols and protein-bound thiols in complex samples like cell lysates. It involves a protein precipitation step to separate the fractions.



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Caption: Logic for separating and quantifying thiol fractions.

A. Materials and Reagents

- All reagents from Protocol 1.

- Trichloroacetic Acid (TCA), 10% (w/v) solution.
- Resuspension Buffer: e.g., 0.1 M Tris-HCl, pH 8.2.

B. Sample Preparation and Fractionation

- Start with a prepared cell lysate or tissue homogenate on ice.
- To 500 μ L of lysate, add an equal volume of ice-cold 10% TCA. Vortex briefly.
- Incubate on ice for 15 minutes to allow for complete protein precipitation.[\[9\]](#)
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant. This fraction contains the non-protein thiols.
- Wash the remaining pellet with 5% TCA and centrifuge again to remove residual supernatant.
- The final pellet contains the protein fraction.

C. Quantification of Non-Protein Thiols

- Take the supernatant collected in step B5.
- Neutralize the sample by adding a suitable buffer (e.g., Tris base) to bring the pH to ~7-8.
- Perform the Ellman's assay on the neutralized supernatant as described in Protocol 1, Section C.
- The result represents the concentration of free, low-molecular-weight sulfhydryls (like glutathione).[\[9\]](#)

D. Quantification of Protein-Bound Thiols

- Carefully resuspend the protein pellet from step B7 in a suitable volume of Reaction Buffer. Ensure the pellet is fully dissolved. Sonication may be required.

- Perform the Ellman's assay on the resuspended protein fraction as described in Protocol 1, Section C.
- The result represents the concentration of sulfhydryl groups on the proteins in the sample. [\[10\]](#)

Note on Total Thiols: To measure total thiols (both free and those in disulfide bonds), a reduction step (e.g., using NaBH_4) would be required prior to the DTNB reaction to convert all disulfides to free thiols.[\[10\]](#) This procedure is more advanced and requires careful control of the reducing agent and subsequent pH adjustments.[\[10\]](#)

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